Physicochemical Differentiation: Comparative Acidity and Melting Point of the 4-CF3 Benzohydroxamic Acid Scaffold
The electron-withdrawing trifluoromethyl group at the para position significantly increases the acidity of the hydroxamic acid moiety compared to unsubstituted or electron-donating group-substituted analogs. This is quantified by its lower predicted pKa value . This alteration in electronic character directly impacts the compound's ionization state at physiological pH and its ability to coordinate with catalytic metal ions. Furthermore, its solid-state properties are defined by a specific melting point range , a critical quality control metric for procurement and handling.
| Evidence Dimension | Acidity Constant |
|---|---|
| Target Compound Data | pKa = 8.41 ± 0.10 (Predicted) |
| Comparator Or Baseline | Benzohydroxamic Acid (Unsubstituted): pKa ≈ 8.9 |
| Quantified Difference | ΔpKa ≈ -0.5 (Increased Acidity) |
| Conditions | In silico prediction |
Why This Matters
The lower pKa ensures a higher proportion of the active, deprotonated hydroxamate form at physiological pH, which is essential for optimal zinc chelation and enzyme inhibition.
